Vallesamine

Description

Properties

IUPAC Name |

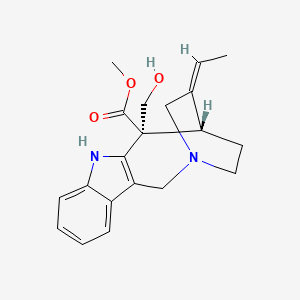

methyl (12S,13S,14E)-14-ethylidene-12-(hydroxymethyl)-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-10-22-9-8-16(13)20(12-23,19(24)25-2)18-15(11-22)14-6-4-5-7-17(14)21-18/h3-7,16,21,23H,8-12H2,1-2H3/b13-3-/t16-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKSIYFJGCTTET-WBUQUAQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC1C(C3=C(C2)C4=CC=CC=C4N3)(CO)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2CC[C@@H]1[C@](C3=C(C2)C4=CC=CC=C4N3)(CO)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318157 |

Source

|

| Record name | Vallesamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3368-87-4 |

Source

|

| Record name | Vallesamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3368-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vallesamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of Vallesamine from Stemmadenine Precursor

Abstract

The monoterpenoid indole alkaloids (MIAs) represent a vast and structurally diverse class of plant secondary metabolites, many of which possess significant pharmacological activities. Within this superfamily, stemmadenine serves as a critical biosynthetic hub, giving rise to several major alkaloid families. This technical guide provides a detailed examination of the proposed biosynthetic conversion of the precursor stemmadenine into vallesamine, a rearranged alkaloid characterized by the loss of a carbon atom from its core structure. We will dissect the prevailing biogenetic hypothesis, which proceeds through an N-oxide intermediate, detail the key chemical transformations, and present the laboratory-based experimental evidence that underpins our current understanding. This document is intended for researchers in natural product chemistry, biosynthesis, and drug development, offering a synthesis of mechanistic theory and practical validation.

Introduction: The Central Role of Stemmadenine in MIA Biosynthesis

The biosynthesis of terpenoid indole alkaloids (TIAs) in plants such as Catharanthus roseus is a complex and highly regulated metabolic network.[1][2] This pathway originates from the condensation of tryptamine, derived from the shikimate pathway, and secologanin, from the methylerythritol phosphate (MEP) pathway, to form the universal precursor strictosidine.[3][4] Downstream modifications of the strictosidine aglycone lead to a bifurcation point at the intermediate 4,21-dehydrogeissoschizine, which serves as a precursor to distinct alkaloid classes.[3]

Stemmadenine sits at a crucial nexus in these pathways. It is not only a significant alkaloid in its own right but also the key intermediate for the biosynthesis of other major MIA families, including the Aspidosperma and Iboga alkaloids.[5][6] The conversion of stemmadenine into vallesamine represents a fascinating and mechanistically distinct transformation, involving a skeletal rearrangement and carbon excision.[5][7] Understanding this specific branch of the MIA pathway is critical for elucidating the full biosynthetic potential of plants and for harnessing these pathways for synthetic biology applications.

The Biogenetic Hypothesis: A Mechanistic Journey from Stemmadenine to Vallesamine

The currently accepted biosynthetic proposal for the formation of vallesamine-type alkaloids from a stemmadenine precursor involves the excision of the C-5 atom from the stemmadenine skeleton.[5] This transformation is not a simple enzymatic step but rather a cascade of reactions initiated by the formation of a key intermediate, stemmadenine N-oxide.

Step 1: N-Oxide Formation

The pathway is proposed to commence with the oxidation of the tertiary amine (N-4) of stemmadenine to form stemmadenine N-oxide. In a biological context, this oxidation would likely be catalyzed by a cytochrome P450 monooxygenase or a similar oxidoreductase, although a specific enzyme for this reaction has not yet been characterized. This initial oxidation is critical as it activates the molecule for the subsequent fragmentation.

Step 2: Fragmentation via a Modified Polonovsky Reaction

The core of the transformation is a fragmentation reaction, which can be chemically modeled by a modified Polonovsky reaction.[8] The stemmadenine N-oxide, upon activation (e.g., by acylation in a laboratory setting), undergoes a fragmentation cascade. This key step involves the cleavage of the C-5–C-6 bond.[5] The laboratory model for this biotransformation suggests the liberation of formaldehyde, accounting for the excised carbon atom.[8]

Step 3: Rearrangement and Recyclization

The fragmentation generates a reactive iminium ion intermediate.[5] This intermediate is then poised for a series of rearrangements. The process culminates in a new C-N bond formation, establishing the characteristic bridged ring system of vallesamine. This intramolecular cyclization recloses the system to yield the stable vallesamine scaffold.[8] This proposed mechanism elegantly accounts for the structural differences between the precursor and the product, including the loss of one carbon atom and the formation of a new heterocyclic framework.

The following diagram illustrates the proposed biosynthetic pathway.

Caption: Proposed biosynthetic conversion of stemmadenine to vallesamine.

Experimental Validation: A Laboratory Model for Vallesamine Synthesis

The most compelling evidence supporting the proposed biogenetic pathway comes from a partial synthesis of vallesamine from stemmadenine that mimics the key steps of the hypothesis.[8] This laboratory model validates the chemical feasibility of the N-oxide-mediated fragmentation and rearrangement.

Experimental Protocol: Partial Synthesis via Modified Polonovsky Reaction

This protocol is adapted from the methodology reported by Scott et al. (1978).[8]

Objective: To synthesize vallesamine from stemmadenine by forming the N-oxide and inducing fragmentation.

Materials:

-

Stemmadenine (isolated from a natural source or synthetically derived)

-

30% Hydrogen Peroxide (H₂O₂)

-

Trifluoroacetic anhydride (TFAA)

-

Sodium hydroxide (NaOH) solution (e.g., 1M)

-

Hydrochloric acid (HCl) solution (e.g., 1M)

-

Appropriate organic solvents for extraction (e.g., dichloromethane, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Chromatography supplies (TLC plates, silica gel for column chromatography)

Procedure:

-

N-Oxide Formation:

-

Dissolve a known quantity of stemmadenine in a suitable solvent (e.g., methanol or acetone).

-

Treat the solution with 30% hydrogen peroxide. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Stir the reaction at room temperature until the starting material is consumed.

-

Upon completion, carefully remove the solvent under reduced pressure to yield the crude stemmadenine N-oxide. This intermediate is typically used directly in the next step without extensive purification.

-

-

Fragmentation and Rearrangement:

-

Dissolve the crude N-oxide in trifluoroacetic anhydride. This step should be performed at a reduced temperature (e.g., -5 °C to 0 °C) in an ice bath to control the reaction. TFAA serves as the activating agent, analogous to the Polonovsky reaction.

-

Allow the decomposition to proceed at low temperature. Monitor the reaction by TLC.

-

-

Workup and Product Isolation:

-

Once the reaction is complete, perform a mild hydrolysis by carefully adding a sodium hydroxide solution to neutralize the excess TFAA.

-

Acidify the mixture with a dilute HCl solution.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product using column chromatography on silica gel to isolate vallesamine.

-

-

Characterization:

-

Confirm the identity and purity of the synthetic vallesamine by comparing its spectral data (NMR, Mass Spectrometry, IR, UV) and physical properties (melting point, TLC retention factor) with an authentic sample of the natural product. The circular dichroism (CD) spectrum should also be identical to confirm the retention of stereochemistry.[8]

-

The following diagram outlines the experimental workflow.

Caption: Workflow for the laboratory synthesis of vallesamine.

Quantitative Data Summary

The efficiency of the biomimetic synthesis provides a quantitative measure of the pathway's viability. The reported yields from the laboratory model serve as a benchmark for future studies, including efforts to identify the responsible enzymes or to optimize the process in engineered systems.

| Reaction | Precursor | Product | Reported Yield (%) | Reference |

| Biomimetic Synthesis | Stemmadenine | Vallesamine | 25 | [8] |

| Biomimetic Synthesis | Stemmadenine Acetate | Vallesamine Acetate | 12 | [8] |

Conclusion and Future Perspectives

The biosynthetic pathway from stemmadenine to vallesamine is a prime example of the elegant and complex chemical logic employed by nature to generate structural diversity in alkaloids. The prevailing hypothesis, centered on the fragmentation of a stemmadenine N-oxide intermediate, is strongly supported by chemical reasoning and a successful biomimetic laboratory synthesis.[5][8]

However, a significant gap in our knowledge remains: the definitive identification and characterization of the enzyme(s) responsible for this transformation in vivo. Future research should focus on:

-

Enzyme Discovery: Employing transcriptomic and proteomic analyses of vallesamine-producing plant species (e.g., Alstonia genera) to identify candidate oxidoreductases or other enzyme classes capable of catalyzing the initial N-oxidation of stemmadenine.

-

In Vitro Reconstitution: Heterologous expression and functional characterization of candidate enzymes to confirm their activity and substrate specificity.

-

Mechanistic Studies: Investigating whether the fragmentation and rearrangement steps are spontaneous following N-oxidation or if they are also enzyme-mediated.

Elucidating the precise enzymatic machinery will not only complete our understanding of this fascinating biosynthetic puzzle but also provide new tools for the metabolic engineering and synthetic production of vallesamine and related alkaloids for potential therapeutic applications.

References

-

Fan, M., Zou, L., Tian, K., Chen, G., Cheng, K., & Li, Y. (2023). Chemistry, bioactivity, biosynthesis, and total synthesis of stemmadenine alkaloids. Natural Product Reports, 40(5), 1022-1044. [Link]

-

Billings, S. E., Reed, J., & O’Connor, S. E. (2022). Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host. Frontiers in Plant Science, 13, 915229. [Link]

-

Ahmad, R., Ali, I., & Ali, E. (2023). Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites. Journal of Pure and Applied Microbiology, 17(1), 1-15. [Link]

-

Facchini, P. J. (2001). Alkaloid biosynthesis in plants: Biochemistry, cell biology, molecular regulation, and metabolic engineering applications. Annual Review of Plant Physiology and Plant Molecular Biology, 52, 29-66. [Link]

-

Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total synthesis and isolation of citrinalin and cyclopiamine congeners. Nature, 446(7134), 404-408. [Link]

-

Scott, A. I., Yeh, C. L., & Greenslade, D. (1978). Laboratory Model for the Biosynthesis of Vallesamine, Apparicine, and Related Alkaloids. Journal of the Chemical Society, Chemical Communications, (22), 947-948. [Link]

-

El-Sayed, M., & Verpoorte, R. (2007). Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus. In Catharanthus roseus (pp. 207-226). Springer, Berlin, Heidelberg. [Link]

-

Request PDF. (n.d.). Some New Vallesamine-Type Alkaloids. ResearchGate. [Link]

-

Lim, J. L., Sim, K. S., Yong, K. T., Loong, B. J., Ting, K. N., Lim, S. H., Low, Y. Y., & Kam, T. S. (2015). Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety. Phytochemistry, 117, 317-324. [Link]

-

Royal Society of Chemistry. (n.d.). Chemistry, bioactivity, biosynthesis, and total synthesis of stemmadenine alkaloids. [Link]

-

Wang, C., Liu, C., & Wang, Y. (2022). Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering. Planta, 255(2), 33. [Link]

Sources

- 1. microbiologyjournal.org [microbiologyjournal.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. journal.hep.com.cn [journal.hep.com.cn]

- 4. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry, bioactivity, biosynthesis, and total synthesis of stemmadenine alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Chemistry, bioactivity, biosynthesis, and total synthesis of stemmadenine alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Laboratory model for the biosynthesis of vallesamine, apparicine, and related alkaloids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Molecular Mechanism of Vallesamine Anti-Inflammatory Activity

Executive Summary

Vallesamine, a monoterpenoid indole alkaloid primarily isolated from Alstonia scholaris (Apocynaceae), has emerged as a potent anti-inflammatory agent with a distinct "dual-pathway" inhibitory mechanism. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, vallesamine and its associated alkaloid fraction demonstrate simultaneous inhibition of COX-1, COX-2, and 5-Lipoxygenase (5-LOX) . This multi-target capability addresses a critical bottleneck in anti-inflammatory therapeutics: the "arachidonic acid shunt," where blocking COX shifts substrate metabolism toward the leukotriene pathway, often causing gastric and renal side effects. This guide details the molecular causality, signaling modulation, and experimental validation of vallesamine’s activity.

Pharmacological Foundation

Structural Context & Source

Vallesamine belongs to the vallesamine-type indole alkaloids, characterized by a complex fused-ring structure derived from the secologanin and tryptamine biosynthetic pathway.

-

Primary Source: Alstonia scholaris (Leaves/Bark), Alstonia pneumatophora.

-

Chemical Class: Monoterpenoid Indole Alkaloid.[1]

-

Key Isolates in Fraction: Vallesamine, Picrinine, Scholaricine.[2][3]

The Therapeutic Logic: Dual COX/5-LOX Inhibition

The core value of vallesamine lies in its ability to modulate the Arachidonic Acid (AA) Cascade .

-

Traditional NSAIDs: Inhibit COX-1/2

Reduced Prostaglandins (PGE2) -

Vallesamine Action: Inhibits COX-1/2 AND 5-LOX

Balanced reduction of Prostaglandins and Leukotrienes

Molecular Mechanism of Action[5][6]

Primary Mechanism: Enzymatic Blockade

Vallesamine acts as a direct inhibitor of the enzymes responsible for converting arachidonic acid into inflammatory mediators.

-

COX-2 Inhibition: Prevents the conversion of AA to PGG2/PGH2, subsequently lowering Prostaglandin E2 (PGE2) levels, a key driver of vasodilation and pain sensitization.

-

5-LOX Inhibition: Blocks the formation of 5-HPETE and Leukotriene B4 (LTB4), preventing neutrophil chemotaxis and vascular permeability.

Secondary Mechanism: Transcriptional Modulation (NF-κB & MAPK)

Beyond direct enzymatic inhibition, the alkaloid fraction containing vallesamine suppresses the upstream signaling cascades that induce the expression of pro-inflammatory genes (iNOS, COX-2, TNF-α).

-

NF-κB Pathway: Vallesamine prevents the phosphorylation and degradation of IκB-α . This locks the NF-κB p65/p50 dimer in the cytoplasm, preventing its nuclear translocation and binding to the promoter regions of inflammatory genes.

-

MAPK Pathway: It modulates the phosphorylation of Mitogen-Activated Protein Kinases (p38, JNK, ERK), which are critical for stabilizing pro-inflammatory mRNA and enhancing translation.

Mechanistic Visualization

The following diagram illustrates the dual-inhibition pathway and upstream signaling modulation.

Caption: Vallesamine exerts dual control by inhibiting AA metabolic enzymes (COX/LOX) and suppressing NF-κB transcriptional activity.[2][3][4][5][6][7][8]

Experimental Validation Protocols

To validate the anti-inflammatory activity of vallesamine, the following self-validating protocols are recommended. These maximize reproducibility and minimize false positives from cytotoxicity.

In Vitro Nitric Oxide (NO) Inhibition Assay

Objective: Quantify the inhibition of NO production in LPS-stimulated macrophages. Cell Line: RAW 264.7 (Murine Macrophage).[9][10]

Protocol Steps:

-

Seeding: Plate RAW 264.7 cells at

cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2. -

Pre-treatment: Replace medium with fresh DMEM containing Vallesamine (concentrations: 10, 30, 100 µM) or Vehicle (DMSO < 0.1%). Incubate for 1h.

-

Control: Dexamethasone (1 µM) as positive control.

-

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 24h.

-

Griess Reaction:

-

Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Incubate at room temperature for 10 min in the dark.

-

-

Measurement: Read absorbance at 540 nm using a microplate reader.

-

Normalization (Critical): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is not due to cell death.

-

Calculation: NO Inhibition (%) =

.

-

COX-1/COX-2 and 5-LOX Enzymatic Assay

Objective: Determine the IC50 for direct enzymatic inhibition (cell-free).

Protocol Logic:

-

COX Assay: Use a colorimetric COX inhibitor screening kit (e.g., measuring the oxidation of TMPD). Incubate purified COX-1 (ovine) or COX-2 (human recombinant) with vallesamine for 10 min before adding Arachidonic Acid.

-

5-LOX Assay: Measure the production of 5-HETE or LTB4 using ELISA or spectrophotometry (increase in absorbance at 234 nm due to conjugated diene formation).

Experimental Workflow Diagram

Caption: Step-by-step validation workflow ensuring cytotoxicity is ruled out before mechanistic confirmation.

Data Summary & Comparative Potency

The following table summarizes the pharmacological profile of vallesamine and its parent alkaloid fraction based on available literature.

| Target / Assay | Effect | Potency / Observation | Reference Context |

| COX-1 | Inhibition | Active (IC50 ~10-100 µM range) | Alstonia alkaloid fraction [1, 3] |

| COX-2 | Inhibition | Active (Selectivity comparable to non-selective NSAIDs) | Alstonia alkaloid fraction [1, 3] |

| 5-LOX | Inhibition | Significant inhibition; prevents leukotriene shunt | Alstonia alkaloid fraction [1] |

| Nitric Oxide (NO) | Reduction | Dose-dependent reduction in LPS-stimulated cells | RAW 264.7 model [1, 2] |

| PGE2 | Reduction | Correlates with COX-2 protein downregulation | In vivo air pouch model [1] |

| Cytokines | Downregulation | Reduced TNF-α, IL-1β, IL-6 | Transcriptional suppression [2] |

| In Vivo Efficacy | Anti-edema | Inhibits xylene-induced ear edema & carrageenan paw edema | Comparable to standard NSAIDs [1] |

References

-

Shang, J. H., et al. (2010). Pharmacological evaluation of Alstonia scholaris: anti-inflammatory and analgesic effects. Journal of Ethnopharmacology.

-

Zhao, Y. L., et al. (2020). Total alkaloids from Alstonia scholaris inhibit influenza A virus replication and lung immunopathology by regulating the innate immune response. Phytomedicine.

-

Kaushik, D., et al. (2011). Alstonia scholaris: It's Phytochemistry and pharmacology. Chronicles of Young Scientists.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological evaluation of Alstonia scholaris: anti-inflammatory and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Violacein Treatment Modulates Acute and Chronic Inflammation through the Suppression of Cytokine Production and Induction of Regulatory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. beta-Carboline alkaloid suppresses NF-kappaB transcriptional activity through inhibition of IKK signaling pathway [pubmed.ncbi.nlm.nih.gov]

The Intertwined Architecture of Vallesamine and Apparicine: A Structural and Biosynthetic Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Vallesamine and apparicine, two prominent members of the monoterpenoid indole alkaloid family, exhibit a fascinating and intricate structural relationship that has captivated the attention of synthetic chemists and biochemists alike. This guide provides a comprehensive exploration of the core structural features of these alkaloids, their shared biosynthetic origin, and the chemical transformations that interlink them. By delving into the mechanistic underpinnings of their formation and providing detailed experimental insights, this document aims to serve as a valuable resource for researchers engaged in natural product synthesis, biosynthesis, and the development of novel therapeutic agents.

Introduction: A Shared Indole Heritage

Vallesamine and apparicine belong to the vallesamine group of monoterpenoid indole alkaloids, a class of natural products characterized by a rearranged carbon skeleton.[1] Apparicine was the first member of this group to be isolated and have its structure elucidated, paving the way for the discovery of other related compounds, including vallesamine.[1] Both alkaloids are found in various plant species, notably within the Aspidosperma and Alstonia genera.[2][3] Their structural kinship is not merely superficial; it is deeply rooted in a common biosynthetic pathway originating from the precursor stemmadenine.[4] Understanding this relationship is crucial for developing synthetic strategies and for appreciating the elegant complexity of nature's chemical machinery.

Structural Elucidation: A Tale of Two Skeletons

A comparative analysis of the chemical structures of vallesamine and apparicine reveals both striking similarities and key differentiating features.

Vallesamine possesses a C20 pentacyclic indole alkaloid framework. Its structure is characterized by a cage-like architecture with a hydroxymethyl and a methyl ester group at a quaternary center.

Apparicine , on the other hand, is a C18 alkaloid that lacks two carbon atoms compared to vallesamine.[5] This difference arises from the absence of the hydroxymethyl and methyl ester groups. Instead, apparicine features an exocyclic methylene group at the corresponding position.

The core tricyclic indole moiety is a shared feature, but the intricate arrangement of the remaining rings and functional groups defines their unique chemical identities.

Figure 1: Chemical structures of vallesamine and apparicine.

Spectroscopic Fingerprints: A Comparative Analysis

The structural nuances of vallesamine and apparicine are reflected in their spectroscopic data. A detailed comparison of their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data is essential for their unambiguous identification and characterization.

NMR Spectroscopy Data

The 1H and 13C NMR spectra provide a detailed map of the chemical environment of each atom within the molecules. The following tables summarize the key NMR data for vallesamine and apparicine.

Table 1: 1H and 13C NMR Spectroscopic Data for Vallesamine

| Position | 13C Chemical Shift (δc) | 1H Chemical Shift (δH, multiplicity, J in Hz) |

| 2 | 135.9 | - |

| 3 | 46.3 | 3.55 (m) |

| 5 | 53.8 | 3.20 (m) |

| 6 | 42.9 | 2.80 (m), 2.95 (m) |

| 7 | 101.9 | 6.48 (s) |

| 8 | 127.7 | - |

| 9 | 120.3 | 7.52 (d, 7.8) |

| 10 | 119.8 | 7.08 (t, 7.5) |

| 11 | 121.8 | 7.15 (t, 7.6) |

| 12 | 111.2 | 7.36 (d, 8.0) |

| 13 | 136.2 | - |

| 14 | 26.3 | 2.35 (m) |

| 15 | 39.3 | 3.28 (m) |

| 16 | 57.8 | - |

| 17 | 66.0 | 4.20 (d, 12.0), 4.40 (d, 12.0) |

| 18 | 13.9 | 1.64 (d, 6.8) |

| 19 | 126.2 | 5.54 (q, 6.8) |

| 20 | 133.2 | - |

| 21 | 58.0 | 3.80 (m) |

| COOCH3 | 174.3 | - |

| COOCH3 | 52.6 | 3.74 (s) |

Note: NMR data can vary slightly depending on the solvent and instrument used. Data presented here is a representative compilation from literature sources.[6]

Table 2: 1H and 13C NMR Spectroscopic Data for Apparicine

| Position | 13C Chemical Shift (δc) | 1H Chemical Shift (δH, multiplicity, J in Hz) |

| 2 | 139.6 | - |

| 3 | 55.6 | 3.60 (m) |

| 5 | 53.8 | 3.15 (m) |

| 6 | 42.9 | 2.75 (m), 2.90 (m) |

| 7 | 99.8 | 5.35 (s), 5.15 (s) |

| 8 | 128.5 | - |

| 9 | 120.1 | 7.48 (d, 7.8) |

| 10 | 119.9 | 7.05 (t, 7.5) |

| 11 | 121.5 | 7.12 (t, 7.6) |

| 12 | 110.8 | 7.30 (d, 8.0) |

| 13 | 135.7 | - |

| 14 | 32.8 | 2.40 (m) |

| 15 | 44.2 | 3.35 (m) |

| 16 | 144.5 | - |

| 18 | 13.9 | 1.68 (d, 6.9) |

| 19 | 124.5 | 5.60 (q, 6.9) |

| 20 | 137.2 | - |

| 21 | 65.6 | 3.85 (m) |

Note: NMR data can vary slightly depending on the solvent and instrument used. Data presented here is a representative compilation from literature sources.[6]

The Biosynthetic Connection: From Stemmadenine to Vallesamine and Apparicine

The structural relationship between vallesamine and apparicine is a direct consequence of their shared biosynthetic pathway, which is believed to diverge from the common intermediate, stemmadenine.[4] A laboratory model that mimics this biogenetic transformation provides strong evidence for this connection.[7]

The Role of Stemmadenine

Stemmadenine is a key branching point in the biosynthesis of numerous monoterpenoid indole alkaloids.[4] Its flexible structure allows for a variety of enzymatic transformations, leading to the diverse array of alkaloid skeletons observed in nature.

A Laboratory Model for Biosynthesis: The Modified Polonovski Reaction

A pivotal study by Scott and his colleagues in 1978 demonstrated a laboratory synthesis of vallesamine from stemmadenine, providing a plausible model for the biosynthetic pathway.[7] This transformation is proposed to proceed through a modified Polonovski reaction.

The key steps of this proposed mechanism are:

-

N-Oxidation: Stemmadenine is first converted to its corresponding N-oxide.

-

Polonovski-type Fragmentation: The N-oxide, upon treatment with trifluoroacetic anhydride, undergoes a fragmentation reaction. This involves the cleavage of the bond between the indole nucleus and the piperidine ring.

-

Iminium Ion Formation and Cyclization: The fragmentation generates an iminium ion intermediate which then undergoes cyclization to form the characteristic bridged ring system of vallesamine.

Figure 2: Proposed biosynthetic relationship between stemmadenine, vallesamine, and apparicine.

The conversion of vallesamine to apparicine likely involves further enzymatic steps, including decarboxylation and the removal of the hydroxymethyl group, although the precise mechanisms are still under investigation.

Experimental Protocols

To provide practical insights for researchers, this section outlines a general procedure for the isolation of vallesamine and a laboratory protocol for its synthesis from stemmadenine.

Isolation of Vallesamine from Alstonia scholaris

The following is a generalized protocol for the extraction and isolation of vallesamine from the leaves of Alstonia scholaris.

Step-by-Step Methodology:

-

Extraction:

-

Air-dried and powdered leaves of Alstonia scholaris are exhaustively extracted with methanol at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a crude residue.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in a 2% aqueous solution of tartaric acid and partitioned with ethyl acetate to remove neutral and weakly basic compounds.

-

The acidic aqueous layer is then basified with ammonium hydroxide to a pH of approximately 9-10.

-

The basified solution is extracted with dichloromethane to obtain the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

The crude alkaloid extract is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing vallesamine are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure vallesamine.

-

Figure 3: General workflow for the isolation of vallesamine.

Laboratory Synthesis of Vallesamine from Stemmadenine via a Modified Polonovski Reaction

This protocol is based on the work of Scott et al. (1978) and serves as a model for the biogenetic conversion.[7]

Step-by-Step Methodology:

-

N-Oxidation of Stemmadenine:

-

A solution of stemmadenine in a suitable solvent (e.g., methanol) is treated with an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), at 0 °C.

-

The reaction is stirred for several hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is worked up to isolate the stemmadenine N-oxide.

-

-

Modified Polonovski Reaction:

-

The stemmadenine N-oxide is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to -78 °C.

-

Trifluoroacetic anhydride is added dropwise to the cooled solution.

-

The reaction is allowed to warm to room temperature and stirred for a specified time.

-

The reaction is quenched with an aqueous base (e.g., sodium bicarbonate solution).

-

The organic layer is separated, dried, and concentrated.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of chloroform and methanol) to afford vallesamine.

-

Conclusion and Future Perspectives

The structural relationship between vallesamine and apparicine provides a compelling example of nature's biosynthetic ingenuity. Their shared origin from stemmadenine, elucidated through elegant synthetic and biosynthetic studies, highlights the interconnectedness of seemingly distinct natural products. The modified Polonovski reaction serves as a powerful tool, not only for the laboratory synthesis of these complex molecules but also as a conceptual framework for understanding their biogenesis.

For researchers in drug development, the unique and rigid scaffold of the vallesamine-type alkaloids presents an attractive starting point for the design of novel therapeutic agents. A thorough understanding of their structure, stereochemistry, and biosynthetic origins is paramount for the rational design and synthesis of analogs with potentially enhanced biological activities. Future research in this area will likely focus on the enzymatic machinery responsible for these intricate transformations, opening up possibilities for biocatalytic and chemoenzymatic approaches to the synthesis of these and other valuable alkaloids.

References

-

Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety. (2015). Phytochemistry, 117, 317–324. [Link]

-

Apparicine. In Wikipedia. Retrieved from [Link]

-

Vallesamine. In PubChem. Retrieved from [Link]

-

Apparicine. In PubChem. Retrieved from [Link]

-

Lim, J.-L., et al. (2015). Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety. Phytochemistry, 117, 317-324. [Link]

-

Scott, A. I., Yeh, C. L., & Greenslade, D. (1978). Laboratory model for the biosynthesis of vallesamine, apparicine, and related alkaloids. Journal of the Chemical Society, Chemical Communications, (22), 947-948. [Link]

-

Fan, M., Zou, L., Tian, K., Chen, G., Cheng, K., & Li, Y. (2023). Chemistry, bioactivity, biosynthesis, and total synthesis of stemmadenine alkaloids. Natural Product Reports, 40(5), 1022-1044. [Link]

-

Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats. (2020). Natural Products and Bioprospecting, 10(2), 99-109. [Link]

-

New Compound Isolated from Stem Bark of the Alstonia Scholaris R. Br. (n.d.). International Journal of Novel Research and Development. [Link]

-

Scott, A. I., & Yeh, C. L. (1978). A Laboratory Model for the Biosynthesis of Vallesamine, Apparicine, and Related Alkaloids. Journal of the Chemical Society, Chemical Communications, (22), 947–948. [Link]

-

Lounasmaa, M., & Koskinen, A. (1984). Modified Polonovski Reaction, a Versatile Synthetic Tool. Heterocycles, 22(7), 1591. [Link]

-

Fan, M., Zou, L., Tian, K., Chen, G., Cheng, K., & Li, Y. (2023). Chemistry, bioactivity, biosynthesis, and total synthesis of stemmadenine alkaloids. Natural Product Reports, 40(5), 1022–1044. [Link]

-

Bennasar, M.-L., Zulaica, E., Solé, D., & Alonso, S. (2009). The first total synthesis of (±)-apparicine. Chemical Communications, (24), 3372. [Link]

-

Bennasar, M. L., Zulaica, E., Solé, D., & Alonso, S. (2009). The first total synthesis of (±)-apparicine. Chemical Communications, (24), 3372. [Link]

-

Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats. (2020). Natural Products and Bioprospecting, 10(2), 99-109. [Link]

-

Preparation and In Vitro Release of Total Alkaloids from Alstonia Scholaris Leaves Loaded mPEG-PLA Microspheres. (2022). Molecules, 27(15), 4995. [Link]

-

Isolation and Structural Identification of Echitamine Compound from the Stem Bark of Alstonia scholaris R.Br (Taung-ma-yo). (n.d.). University of Mandalay Research Journal. [Link]

-

Total Synthesis of (–)-Voacinol and (–)-Voacandimine C. (2018). Journal of the American Chemical Society, 140(49), 17031–17036. [Link]

-

Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (2019). In Recent Advances in Natural Products Analysis (pp. 525-566). [Link]

-

Alstoscholarisine M, a 6,7-seco-vallesamine monoterpenoid indole alkaloid with antimicrobial activity from Alstonia scholaris. (2025). Organic & Biomolecular Chemistry. [Link]

-

Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety. (2015). Phytochemistry, 117, 317-324. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemistry, bioactivity, biosynthesis, and total synthesis of stemmadenine alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Apparicine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. dl.ndl.go.jp [dl.ndl.go.jp]

Vallesamine Distribution in Apocynaceae: A Technical Guide to Isolation, Biosynthesis, and Pharmacological Potential

Executive Summary

Vallesamine is a specialized monoterpenoid indole alkaloid (MIA) belonging to the Apparicine-Vallesamine group.[1] Unlike the more ubiquitous Corynanthe or Aspidosperma skeletons, vallesamine is characterized by a "nor-monoterpene" structure resulting from the loss of the tryptamine C-2 carbon unit. Primarily distributed within the Alstonia and Vallesia genera of the Apocynaceae family, it serves as both a chemotaxonomic marker and a scaffold for antiproliferative drug discovery.

This guide provides a high-resolution technical analysis of vallesamine, detailing its unique biosynthetic origin, quantitative distribution across key species, and a validated protocol for its isolation and structural elucidation.

Part 1: Biosynthetic Logic & Chemical Structure

The structural uniqueness of vallesamine lies in its deviation from the standard strictosidine pathway. While most MIAs retain the tryptamine ethylamine side chain, vallesamine undergoes a skeletal rearrangement involving the loss of a carbon atom (C-5 in the standard numbering, or the original C-2 of tryptophan).

The Stemmadenine-Vallesamine Branch

The consensus biosynthetic pathway posits Stemmadenine as the immediate precursor. The transformation is believed to occur via a Polonovsky-type fragmentation of stemmadenine N-oxide.[2] This mechanism explains the excision of the methylene bridge and the formation of the characteristic vallesamine framework.

Key Mechanistic Insight: The instability of the N-oxide intermediate is the critical control point. In laboratory settings, this mimics the "modified Polonovsky reaction" where N-oxides treated with trifluoroacetic anhydride yield vallesamine-type skeletons, validating the biosynthetic hypothesis.

Visualization: Biosynthetic Pathway

The following diagram illustrates the divergence of Vallesamine from the main indole alkaloid pathway.

Caption: Figure 1. Biosynthetic divergence of Vallesamine from Stemmadenine via N-oxide fragmentation.[2]

Part 2: Taxonomic Distribution & Quantitative Profile

Vallesamine is not randomly distributed; it is highly specific to the Rauvolfioideae subfamily. The genus Alstonia is the primary commercial and research source, though Vallesia species (where it was first discovered) remain relevant.

Comparative Distribution Table

The following data aggregates yields from methanolic/ethanolic extracts of bark and leaves.

| Plant Species | Part Used | Vallesamine Yield (approx.)[1][2][3] | Associated Alkaloids | Geographic Origin |

| Alstonia scholaris | Leaf / Bark | 0.05% - 0.07% (w/w) | Picrinine, Scholaricine | Southeast Asia (Malaysia, India) |

| Alstonia angustiloba | Leaf | 0.02% - 0.04% | Angustilobine A, B | Malaysia, Indonesia |

| Alstonia pneumatophora | Bark | < 0.01% (Minor) | Pneumatophorine | Peat swamp forests (SE Asia) |

| Vallesia glabra | Leaf | 0.08% | Vallesamidine | South America |

| Vallesia dichotoma | Whole Plant | Variable | Apparicine | Peru |

Technical Note on Yield: Yields are heavily dependent on the extraction pH. Vallesamine is a weak base; standard acid-base extraction often results in losses if the pH of the basification step exceeds 9.0, leading to emulsion formation or degradation.

Part 3: Isolation & Purification Protocol

Protocol: Targeted Isolation from Alstonia sp.

Reagents Required:

-

Solvents: Ethanol (95%), Chloroform (

), Ethyl Acetate (EtOAc), Methanol (MeOH). -

Reagents: Ammonia solution (25%), Tartaric acid (2%).

-

Stationary Phase: Silica gel 60 (0.040-0.063 mm).

Step-by-Step Methodology:

-

Initial Extraction (The "Crude"):

-

Macerate 1 kg of air-dried, powdered leaves/bark in 5L of 95% Ethanol for 72 hours.

-

Filter and concentrate under reduced pressure (Rotavap) at < 45°C to obtain the crude ethanolic extract.

-

Why: High heat degrades indole alkaloids; 45°C is the safety limit.

-

-

Acid-Base Partitioning (The "Cleanup"):

-

Suspend crude extract in 500 mL of 2% Tartaric Acid. Stir for 2 hours.

-

Filter to remove non-alkaloidal lipids and chlorophyll (Residue A).

-

Wash the acidic filtrate with Diethyl Ether (

) to remove neutral fats. -

CRITICAL STEP: Basify the aqueous phase using Ammonia solution to pH 8.5 - 9.0 .

-

Extract exhaustively with

(3 x 500 mL). -

Combine organic layers, dry over anhydrous

, and evaporate. This is the Total Alkaloid Fraction (TAF) .

-

-

Chromatographic Isolation:

-

Load TAF onto a Silica Gel column.

-

Elution Gradient: Start with 100%

, increasing polarity with MeOH. -

Vallesamine Window: Vallesamine typically elutes at

:MeOH (95:5 to 90:10). -

Detection: TLC visualization using Dragendorff’s reagent (Orange spots).

-

Visualization: Extraction Workflow

Caption: Figure 2.[1] Optimized Acid-Base Partitioning and Chromatography workflow for Vallesamine isolation.

Part 4: Structural Elucidation & Standardization

To ensure the integrity of the isolated compound, comparison with standard spectral data is mandatory.

Diagnostic NMR Signals (

-

Indole NH: Broad singlet at

7.8 - 8.5 ppm (Exchangeable). -

Ethylidene Side Chain:

-

Olefinic proton (H-19): Quartet at

~5.4 ppm. -

Methyl group (H-18): Doublet at

~1.6 ppm.

-

-

Ester Methyl: Singlet at

~3.7 ppm (COOMe). -

N-Methylene Bridge: Distinctive AB system or multiplets around

3.0 - 4.0 ppm depending on substitution.

Mass Spectrometry:

-

ESI-MS:

typically observed at m/z 340-350 range for vallesamine derivatives (Vallesamine itself MW ~340). -

Fragmentation: Loss of the ester group (-59 Da) and retro-Diels-Alder cleavage of the D-ring are characteristic.

Part 5: Pharmacological Potential

Current research positions vallesamine and its derivatives (e.g., 15-hydroxyangustilobine A) as promising scaffolds for oncology and neurology.

-

Cytotoxicity:

-

Vallesamine-type alkaloids from Alstonia have shown significant

values (10-30 -

Mechanism:[1][2][3][4][5] Disruption of microtubule dynamics, similar to Vinca alkaloids but with a distinct binding topology due to the nor-skeleton.

-

-

Vasorelaxation:

-

Antimicrobial:

-

Moderate activity against Plasmodium falciparum (Malaria), supporting the ethnomedicinal use of Alstonia species as antimalarials.

-

References

-

Phytochemistry (2015). Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety. [Link]

-

RSC Advances (2024). Vallesamidine and schizozygane alkaloids: rearranged monoterpene indole alkaloids and synthetic endeavours. [Link]

-

Journal of Natural Medicines (2016). Synthesis and stereochemical determination of an antiparasitic pseudo-aminal type monoterpene indole alkaloid. [Link][3]

-

Universal Journal of Pharmaceutical Research (2019). A Study on Different Plants of Apocynaceae Family and Their Medicinal Uses. [Link]

-

J.C.S. Chem. Comm. (1978). Laboratory Model for the Biosynthesis of Vallesamine, Apparicine, and Related Alkaloids. [Link][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Laboratory model for the biosynthesis of vallesamine, apparicine, and related alkaloids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Biologically active vallesamine, strychnan, and rhazinilam alkaloids from Alstonia: Pneumatophorine, a nor-secovallesamine with unusual incorporation of a 3-ethylpyridine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Yield Acid-Base Extraction of Vallesamine from Vallesia glabra

[1]

Abstract

This application note details a robust acid-base extraction protocol for the isolation of vallesamine , a monoterpenoid indole alkaloid, from plant matrices such as Vallesia glabra (leaves/stems) and Tabernaemontana species. Unlike generic extraction guides, this protocol focuses on the specific solubility switches required to separate vallesamine from co-occurring lipophiles (chlorophylls, fats) and neutral artifacts. The method employs a Methanol-Acid-Dichloromethane partition workflow, validated by thin-layer chromatography (TLC), to yield an alkaloid-rich fraction suitable for high-performance liquid chromatography (HPLC) or flash column purification.[1]

Introduction & Chemical Context

The Target Molecule

Vallesamine is an indole alkaloid structurally related to the apparicine class. It possesses a tertiary amine function, which acts as the "switch" for the extraction logic.

-

Basic Form (Free Base): Soluble in non-polar/moderately polar organic solvents (Chloroform, Dichloromethane).[1] Insoluble in water.[1]

-

Acidic Form (Salt): Soluble in aqueous media.[1] Insoluble in non-polar organics.[1]

Plant Matrix Considerations

-

Primary Source: Vallesia glabra (Apocynaceae), specifically the leaves and stem bark.[2]

-

Co-occurring Impurities: Chlorophylls (highly abundant in leaves), fats, waxes, and neutral terpenoids.[1]

-

Stability: Vallesamine is generally stable but susceptible to oxidation upon prolonged exposure to light and air. All drying steps should be performed under reduced pressure at temperatures

.[1]

Materials & Reagents

Reagents

| Reagent | Grade | Purpose |

| Methanol (MeOH) | ACS Reagent | Initial crude extraction (penetrates cell walls).[1] |

| Hydrochloric Acid (HCl) | 1M and 2M | Protonation of alkaloids (Salt formation).[1] |

| Ammonium Hydroxide (NH | 25-28% | Basification (Free base regeneration).[1] |

| Dichloromethane (DCM) | HPLC/ACS | Extraction of free bases.[1] |

| n-Hexane | ACS Reagent | Defatting (removal of chlorophyll/lipids).[1] |

| Sodium Sulfate (Na | Anhydrous | Drying organic layers.[1] |

| Dragendorff’s Reagent | Spray | TLC visualization (Orange spots = Alkaloids).[1][3] |

Equipment

Experimental Protocol

Phase I: Crude Extraction

Objective: Solubilize all alkaloids along with other polar/semi-polar constituents.

-

Preparation: Dry plant material (leaves/stems) in the shade or a drying oven at 40°C. Grind to a fine powder (mesh size ~40-60).

-

Maceration: Place 100 g of powdered plant material in a 1 L Erlenmeyer flask. Add 500 mL of Methanol (MeOH) .

-

Extraction: Sonicate for 30 minutes or macerate for 24 hours at room temperature with occasional shaking.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper. Retain the filtrate.

-

Repeat: Re-extract the biomass with fresh MeOH (300 mL) to ensure exhaustive extraction. Combine filtrates.

-

Concentration: Evaporate the combined MeOH extract to dryness using a rotary evaporator at 40°C. Result: Crude Methanolic Extract (Green/Black gum).

Phase II: Acid-Base Partitioning (The Cleanup)

Objective: Isolate alkaloids by exploiting their pH-dependent solubility.[1]

Step A: Acidification & Defatting [4][5][6]

-

Resuspension: Suspend the crude residue in 200 mL of 0.5 M HCl . Sonicate if necessary to break up clumps.[1] Note: The low pH (approx 1-2) converts vallesamine into its water-soluble hydrochloride salt.[1]

-

Filtration (Clarification): Filter the acidic solution through Celite or glass wool to remove insoluble resins.

-

Defatting Wash: Transfer the acidic aqueous solution to a separatory funnel.

-

Partition: Add 100 mL of n-Hexane . Shake vigorously for 2 minutes and let layers separate.

-

Repeat: Repeat the hexane wash 2 more times until the organic layer is colorless.

Step B: Basification & Alkaloid Recovery

-

pH Adjustment: Cool the acidic aqueous layer (ice bath recommended to minimize hydrolysis).[4] Slowly add Ammonium Hydroxide (NH

OH) dropwise while stirring. -

Target pH: Adjust to pH 9–10 . Critical: At this pH, the ammonium ion (pKa 9.25) buffers the solution, and vallesamine (tertiary amine) deprotonates to its free base form, becoming insoluble in water.

-

Extraction: Add 100 mL of Dichloromethane (DCM) to the basic aqueous solution. Shake gently but thoroughly (avoid emulsions).

-

Separation: Allow layers to separate.

-

Repeat: Extract the aqueous layer 2 more times with fresh DCM (50 mL each).

-

Drying: Combine the DCM fractions. Add anhydrous Na

SO -

Final Concentration: Evaporate the DCM under reduced pressure.

-

Result:Enriched Alkaloid Fraction (Usually a yellowish-brown residue).[1]

-

Phase III: Validation & Purification Strategy

-

TLC Check: Spot the enriched fraction on a Silica Gel 60 F254 plate.

-

Purification: The enriched fraction is ready for Flash Chromatography.

Process Visualization (Workflow Diagram)[1]

Figure 1: Step-by-step Acid-Base partitioning workflow for isolating vallesamine from plant matrix.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Emulsion formation during DCM extraction | Presence of saponins or fine particulates.[1] | Add brine (sat. NaCl) to the aqueous phase or filter the mixture through Celite before separation. |

| Low Yield | Incomplete basification. | Ensure pH is strictly >9.[1] Check pH of the aqueous layer after adding DCM, as mixing can sometimes lower perceived pH. |

| Impure Final Product (Green color) | Incomplete defatting. | Increase the number of Hexane washes in the acidic phase. Ensure the acidic pH is < 3 to keep alkaloids in water while washing. |

| Decomposition | Acid hydrolysis or Oxidation.[1] | Keep acid contact time short (<2 hours).[1] Perform evaporations at reduced temperature (<40°C). |

References

-

Walser, A., & Djerassi, C. (1965).[1] Alkaloid Studies. LI. The Structure of Vallesamine. Helvetica Chimica Acta, 48(2), 391–404.[1] [1]

-

Sarker, S. D., Latif, Z., & Gray, A. I. (2006).[1] Natural Products Isolation. Methods in Biotechnology, Humana Press.[1] (General Acid-Base Protocols).[1][2][4][7]

-

Cortés, M. J., et al. (1995).[1] Alkaloids from leaves and stems of Vallesia glabra.[2] Planta Medica, 61(01), 90-91.[1][2] (Specific extraction details for V. glabra).

-

Luo, X. G., et al. (2010).[1] Alkaloids from stems of Ervatamia yunnanensis (Syn.[1][8][9] Tabernaemontana).[1][8] Journal of Asian Natural Products Research. (Vallesamine isolation context). [1]

Sources

- 1. Vallesiachotamine | C21H22N2O3 | CID 5384527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. General extraction of alkaloids in acidic medium [protocols.io]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. EP2475374A2 - Methods for isolating alkaloids from plants - Google Patents [patents.google.com]

- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Isolation, Characterization of Undescribed Alkaloids, and Semisynthetic Modifications of Cytotoxic Pyranoacridone Alkaloids from Glycosmis pentaphylla - PMC [pmc.ncbi.nlm.nih.gov]

HPLC method development for isolation of vallesamine alkaloids

Executive Summary

This application note details a robust workflow for the extraction, method development, and preparative isolation of vallesamine-type monoterpenoid indole alkaloids (MIAs) from Alstonia scholaris. Vallesamine and its derivatives (e.g., 15-hydroxyangustilobine A) possess significant biological activity but present chromatographic challenges due to their basic nitrogen centers, which often lead to peak tailing on traditional silica-based stationary phases.

This guide moves beyond standard templates, offering a "First-Principles" approach to separation, focusing on the Acid-Base Partitioning extraction strategy and pH-Modulated HPLC to ensure high-purity isolation.

Physicochemical Profiling & Strategy

Before initiating chromatography, one must understand the analyte's behavior in solution.

-

Analyte Class: Monoterpenoid Indole Alkaloids (MIAs).

-

Key Functional Group: Tertiary amine (Basic).

-

pKa Estimate: ~8.5 – 9.5 (typical for indole alkaloids).

-

Chromatographic Challenge: At neutral pH, the amine is protonated (

). On standard silica C18, these cations interact with residual silanols ( -

Strategic Solution:

-

Extraction: Exploit the pH-dependent solubility (Water-soluble at pH 2; Organic-soluble at pH 9) to remove 90% of matrix interferences before HPLC.

-

Separation: Use a "High-pH Stable" C18 column or a "Low-pH/High Ionic Strength" mobile phase to suppress silanol interactions.

-

Protocol A: Matrix Preparation (Acid-Base Fractionation)

Objective: To enrich the alkaloidal fraction and remove fats, chlorophyll, and neutral polyphenols prior to HPLC. This step is critical to protect the expensive preparative column.

Materials:

-

Solvents: Ethanol (95%), HCl (1%),

(25%), Chloroform (

Workflow Diagram:

Figure 1: Acid-Base Partitioning Workflow for Alkaloid Enrichment.

Step-by-Step Procedure:

-

Acid Extraction: Macerate 500g of powdered leaves in 1% HCl (pH ~2) overnight. The alkaloids form water-soluble hydrochloride salts (

). Lipophilic debris remains in the solid. -

Filtration: Filter the mixture. Discard the solids.

-

Basification: Slowly add 25%

to the filtrate until pH reaches 9.0. Observation: The solution will darken (red-wine to black) and precipitates may form as alkaloids return to their free-base form. -

Extraction: Extract the aqueous phase 3x with Chloroform. The free-base alkaloids migrate into the organic layer.

-

Drying: Combine chloroform layers, dry over anhydrous

, and evaporate to yield the Crude Alkaloid Fraction (CAF) .

Protocol B: Analytical Method Development

Objective: Develop a scalable method to resolve vallesamine from structural isomers (e.g., picrinine).

Instrument: HPLC-DAD (Diode Array Detector) or UHPLC-MS. Detection: UV 254 nm (general) and 297 nm (specific for vallesamine indole chromophore).

Method Scouting Parameters

| Parameter | Condition A (Recommended: MS Compatible) | Condition B (Robustness: High pH) |

| Column | C18 with Charged Surface Hybrid (CSH) or End-capped (e.g., Kinetex C18, 5µm) | High-pH Stable C18 (e.g., XTerra MS C18, Gemini NX) |

| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) | 10mM Ammonium Bicarbonate (pH 9.0) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile |

| Flow Rate | 1.0 mL/min (Analytical) | 1.0 mL/min (Analytical) |

| Temp | 30°C | 30°C |

Why these choices?

-

Condition A (Low pH): Protonates the alkaloid (

). We rely on modern "CSH" or fully end-capped columns to prevent silanol interaction. This is best for Mass Spec identification. -

Condition B (High pH): Keeps the alkaloid in Free Base form (

). Neutrals do not interact with silanols. This often yields the sharpest peaks for alkaloids but requires specific columns.

Gradient Optimization (Linear)

Start with a broad scouting gradient to locate the vallesamine peak.

-

0 min: 5% B

-

30 min: 95% B

-

35 min: 95% B

-

36 min: 5% B

Refinement: Vallesamine typically elutes in the middle of the hydrophobic range. Once the peak is identified (approx. 40-50% B), flatten the gradient to improve resolution.

Optimized Gradient (Example):

-

0 min: 10% B

-

5 min: 10% B

-

25 min: 60% B (Shallow slope for separation)

-

30 min: 95% B

Protocol C: Preparative Isolation (Scale-Up)

Objective: Isolate >10 mg of pure vallesamine for NMR.

Linear Scale-Up Calculation:

To move from Analytical (4.6 mm ID) to Semi-Prep (10 mm ID) or Prep (21.2 mm ID), use the Scale Factor (SF) :

-

Analytical (4.6mm) -> Prep (21.2mm): SF ≈ 21

Loading Strategy:

-

Concentration: Dissolve the CAF (from Protocol A) in the initial mobile phase at 50 mg/mL. If solubility is poor, use DMSO/Methanol (1:1), but limit injection volume to prevent "solvent breakthrough."

-

Injection:

-

Analytical: 10 µL

-

Prep Target: 10 µL × 21 = 210 µL (Conservative start). Can likely push to 500 µL if resolution (

) > 2.5.

-

Fraction Collection Logic:

-

Set fraction collector to trigger on Slope (peak start) and Threshold (UV intensity).

-

Collect the peak eluting at the specific retention time identified in Protocol B (verified by UV spectrum matching).

Method Validation & System Suitability

Before running valuable samples, verify the system performance.

System Suitability Testing (SST) Criteria:

-

Tailing Factor (

): Must be-

Troubleshooting: If

, add 5mM Ammonium Formate to the acidic mobile phase (Condition A) or switch to High pH (Condition B).

-

-

Resolution (

): -

Repeatability: %RSD of retention time

(n=5).

Decision Tree for Troubleshooting:

Figure 2: Method Development Decision Tree for Basic Alkaloids.

References

-

Al-kamil, R. D. S., et al. (2024).[1] "Isolation, Characterization, and Antihypertensive Activity of Alkaloids Extracted from the Leaves of the Alstonia scholaris Plant." ResearchGate.[4] Available at: [Link]

-

Zhao, Y. L., et al. (2016). "Characterization of chemical constituents and rats metabolites of an alkaloidal extract of Alstonia scholaris leaves by liquid chromatography coupled with mass spectrometry." Journal of Chromatography B. Available at: [Link]

-

Ferreres, F., et al. (2010).[5] "Simple and reproducible HPLC-DAD-ESI-MS/MS analysis of alkaloids in Catharanthus roseus roots." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 13783712, Vallesamine." PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ISOLATION, CHARACTERIZATION, AND ANTIHYPERTENSIVE ACTIVITY ALKALOIDS EXTRACTED FROM THE LEAVES OF THE ALSTONIA SCHOLARIS PLANT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. researchgate.net [researchgate.net]

- 5. Simple and reproducible HPLC-DAD-ESI-MS/MS analysis of alkaloids in Catharanthus roseus roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Total synthesis of vallesamine via biomimetic fragmentation strategies

Application Note: Biomimetic Total Synthesis of Vallesamine via Modified Polonovski Fragmentation

Executive Summary

This application note details the biomimetic total synthesis of vallesamine , a Strychnos-type monoterpene indole alkaloid. The synthesis hinges on a bio-inspired skeletal rearrangement of stemmadenine via the modified Polonovski reaction (Polonovski-Potier fragmentation) . This protocol replicates the proposed biosynthetic pathway where the C5–C16 bond of the stemmadenine framework is cleaved to generate the characteristic vallesamine bridge.

Key Applications:

-

Synthesis of complex Strychnos and Apparicine-type alkaloids.

-

Validation of biosynthetic hypotheses via chemical emulation.

-

Late-stage diversification of indole alkaloid scaffolds for drug discovery.

Mechanistic Insight: The Polonovski-Potier Fragmentation

The core of this synthesis is the conversion of the stemmadenine skeleton into the vallesamine skeleton. This transformation is driven by the instability of the N-oxide derivative under acylation conditions.

The Pathway:

-

N-Oxidation: Stemmadenine is oxidized to its N(4)-oxide.

-

Activation: The N-oxide oxygen is acylated using Trifluoroacetic Anhydride (TFAA), creating a highly electrophilic N-acyloxyammonium species.

-

Fragmentation: Elimination of the C5 proton triggers the cleavage of the C5–C16 bond (biogenetic numbering), releasing the strain of the cage structure.

-

Rearrangement: The resulting iminium intermediate rearranges to form the vallesamine core, often characterized by the formation of a new methylene bridge or exocyclic olefin.

Pathway Visualization

Figure 1: Mechanistic flow of the modified Polonovski fragmentation converting Stemmadenine to Vallesamine.

Experimental Protocol

Safety Warning: Trifluoroacetic anhydride (TFAA) is corrosive and moisture-sensitive. Carry out all reactions in a fume hood under an inert atmosphere (Argon/Nitrogen).

Phase 1: Preparation of Stemmadenine N-Oxide

Objective: Selective oxidation of the basic nitrogen (N4) without over-oxidation of the indole double bond.

Materials:

-

Stemmadenine (20 mg, 0.056 mmol)

-

m-Chloroperbenzoic acid (m-CPBA), 77% max (1.1 equiv)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (sat. aq.)

Procedure:

-

Dissolve stemmadenine (20 mg) in anhydrous DCM (2.0 mL) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Add m-CPBA (10.7 mg, 0.062 mmol) portion-wise over 5 minutes.

-

Stir at 0°C for 30 minutes. Monitor by TLC (System: CHCl3/MeOH/NH4OH 90:10:1). The N-oxide is much more polar than the starting material.

-

Workup: Dilute with DCM (10 mL) and wash with saturated NaHCO3 (2 x 5 mL) to remove benzoic acid byproducts.

-

Dry the organic layer over Na2SO4, filter, and concentrate in vacuo at room temperature.

-

Note: N-oxides are thermally unstable; avoid heating above 30°C.

-

-

Yield: Quantitative conversion is typically observed. Use the crude N-oxide immediately for Phase 2.

Phase 2: Polonovski-Potier Fragmentation

Objective: Skeletal rearrangement to Vallesamine.[1]

Materials:

-

Stemmadenine N-oxide (crude from Phase 1)

-

Trifluoroacetic Anhydride (TFAA) (3.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Sodium borohydride (NaBH4) (Optional, depending on specific trapping requirements; standard vallesamine synthesis utilizes aqueous workup/buffer).

Procedure:

-

Dissolve the crude Stemmadenine N-oxide in anhydrous DCM (3.0 mL) under an Argon atmosphere.

-

Cool the solution to -78°C (Dry ice/acetone bath). This temperature is critical to control the fragmentation and prevent Pummerer side reactions.

-

Add TFAA (24 µL, ~0.17 mmol) dropwise via syringe.

-

Observation: The solution may undergo a slight color change (often yellowing) indicating the formation of the acyloxyammonium salt.

-

-

Stir at -78°C for 1 hour.

-

Allow the reaction to warm slowly to 0°C over 2 hours. The fragmentation (C5-C16 bond cleavage) occurs during this warming phase.

-

Quench: Add 10% aqueous acetic acid or phosphate buffer (pH 6) to the reaction mixture.

-

Stir vigorously for 20 minutes.

-

Basify the mixture to pH 9 using NH4OH or Na2CO3.

-

Extract with DCM (3 x 10 mL).

-

Dry combined organics over Na2SO4 and concentrate.

-

Purification: Flash column chromatography on silica gel (Eluent: CHCl3/MeOH 95:5).

Data Analysis & Validation

Successful synthesis is validated by the disappearance of the stemmadenine methine signals and the appearance of the vallesamine exocyclic methylene protons.

Table 1: Key Spectroscopic Markers (1H NMR, 400 MHz, CDCl3)

| Proton Position | Stemmadenine (Precursor) | Vallesamine (Product) | Diagnostic Change |

| C16-H | ~3.8 ppm (methine) | Absent | Cleavage of C16-C5 bond. |

| C17-H (Exocyclic) | N/A | ~4.90 & 5.10 ppm (singlets) | Formation of exocyclic =CH2. |

| Indole N-H | ~8.5 ppm (broad) | ~8.0 ppm (broad) | Shift due to conformational change. |

| Ester Methyl | ~3.75 ppm (s) | ~3.65 ppm (s) | Slight shielding shift. |

Interpretation: The most distinct feature of Vallesamine is the exocyclic methylene group resulting from the fragmentation. In Stemmadenine, C16 is a methine proton within the cage; in Vallesamine, the cage opens, and the C17 carbon often forms a double bond (depending on the specific isomer/derivative, typically 17-methylene).

References

-

Scott, A. I., Wei, C. C., & Yeh, C. L. (1978). Biomimetic synthesis of vallesamine. Journal of the American Chemical Society, 100(19), 6245-6246. Link

-

Lounasmaa, M., & Koskinen, A. (1986). The Modified Polonovski Reaction, A Versatile Synthetic Tool.[2] Heterocycles, 24(5), 1355-1373. Link

-

Fan, M., Zou, L., Tian, K., Chen, G., Cheng, K., & Li, Y. (2023).[3] Chemistry, bioactivity, biosynthesis, and total synthesis of stemmadenine alkaloids.[3] Natural Product Reports, 40, 1022-1044.[3] Link

-

Potier, P. (1978). The N-oxide route to alkaloids.[1][4] Reviews on Heteroatom Chemistry, 1, 153. (Foundational text on Polonovski-Potier fragmentation).

Sources

- 1. dl.ndl.go.jp [dl.ndl.go.jp]

- 2. organicreactions.org [organicreactions.org]

- 3. Chemistry, bioactivity, biosynthesis, and total synthesis of stemmadenine alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Vallesamine N-Oxide Derivatives

Introduction: The Growing Interest in Vallesamine N-Oxide Derivatives

Vallesamine, a prominent member of the Aspidosperma alkaloid family, and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development.[1] The indole nucleus within the vallesamine scaffold is a privileged structure in numerous biologically active compounds.[2] The transformation of the tertiary amine present in the vallesamine structure into an N-oxide introduces a highly polar and versatile functional group. This modification can profoundly alter the parent molecule's physicochemical properties, such as aqueous solubility and membrane permeability, and can also serve as a strategic handle for further chemical derivatization.[3] Furthermore, N-oxide derivatives of alkaloids have been identified as naturally occurring compounds and have shown a wide range of biological activities, including potential as prodrugs.[3][4]

This guide provides a comprehensive overview of the procedures for preparing vallesamine N-oxide derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the N-oxidation reaction, provide detailed experimental protocols, and offer insights into the characterization of the resulting products.

Core Principles of N-Oxidation of Tertiary Amines

The conversion of a tertiary amine to its corresponding N-oxide is a straightforward oxidation reaction.[3] The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an oxygen atom from an oxidizing agent. The choice of oxidant is critical and is often dictated by the complexity of the substrate and the presence of other sensitive functional groups.

For structurally complex molecules like vallesamine, which contains an electron-rich indole ring susceptible to oxidation, a mild and selective oxidizing agent is paramount.[2][5] The most commonly employed reagents for the N-oxidation of alkaloids are hydrogen peroxide (H₂O₂) and peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[3]

-

Hydrogen Peroxide (H₂O₂): This is a cost-effective and environmentally friendly reagent, with water being the only byproduct. However, the uncatalyzed reaction can be sluggish, often requiring an excess of the reagent and elevated temperatures. A significant challenge with H₂O₂ is its removal from the final product, as N-oxides can form stable hydrogen bonds with it.[3]

-

meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a highly efficient oxidizing agent that often provides clean and rapid conversion at low temperatures. Its major drawback is the generation of meta-chlorobenzoic acid as a byproduct, which needs to be removed during the workup.

The basicity of the tertiary amine plays a crucial role in its reactivity towards electrophilic oxidants; more basic amines are generally oxidized more readily.[3] In the case of vallesamine, the nitrogen atom's basicity is influenced by the overall stereoelectronic environment of the polycyclic scaffold.

Visualizing the N-Oxidation Mechanism

The following diagram illustrates the general mechanism for the N-oxidation of a tertiary amine using a peroxyacid like m-CPBA.

Caption: General mechanism of vallesamine N-oxidation.

Detailed Experimental Protocols

The following protocols provide a starting point for the preparation of vallesamine N-oxide derivatives. Optimization may be required based on the specific derivative being synthesized.

Protocol 1: N-Oxidation of Vallesamine using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is generally preferred for its high efficiency and clean conversion at a laboratory scale.

Materials:

-

Vallesamine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/methanol gradient)

Procedure:

-

Reaction Setup: Dissolve vallesamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in a minimal amount of DCM. Add the m-CPBA solution dropwise to the cooled vallesamine solution over 10-15 minutes with gentle stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A new, more polar spot corresponding to the N-oxide should appear. The consumption of the starting material can also be tracked. For visualization on TLC, Dragendorff's reagent can be effective for the N-oxide product.[4]

-

Quenching the Reaction: Once the reaction is complete (typically within 1-3 hours), quench the excess m-CPBA by adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of DCM/methanol is often effective for eluting the polar N-oxide.[6]

Protocol 2: N-Oxidation of Vallesamine using Hydrogen Peroxide (H₂O₂)

This method is a greener alternative, though it may require more optimization.

Materials:

-

Vallesamine

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Methanol or acetone as a solvent

-

Manganese(IV) oxide (MnO₂) for quenching (optional)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification

Procedure:

-

Reaction Setup: Dissolve vallesamine (1.0 eq) in methanol or acetone in a round-bottom flask.

-

Addition of H₂O₂: Add H₂O₂ (3-5 eq) dropwise to the solution at room temperature. The reaction may need to be gently heated (40-50 °C) to proceed at a reasonable rate.

-

Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1.

-

Quenching the Reaction: Upon completion, cool the reaction to room temperature. To decompose the excess H₂O₂, carefully add a small amount of MnO₂ portion-wise until gas evolution ceases. Alternatively, the excess H₂O₂ can be quenched with a saturated aqueous solution of sodium sulfite.

-

Workup: Filter off the MnO₂ (if used). Concentrate the filtrate under reduced pressure to remove the bulk of the solvent. The remaining aqueous solution can be extracted with a suitable organic solvent like chloroform or ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by chromatography as described in Protocol 1.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of vallesamine N-oxide derivatives.

Caption: Experimental workflow for vallesamine N-oxide synthesis.

Characterization of Vallesamine N-Oxide Derivatives

Thorough characterization is essential to confirm the formation of the N-oxide and to establish its purity.

-

Thin-Layer Chromatography (TLC): As mentioned, the N-oxide will be significantly more polar than the parent vallesamine, resulting in a lower Rf value.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The mass of the N-oxide will be 16 Da higher than the parent amine due to the addition of an oxygen atom.[7]

-